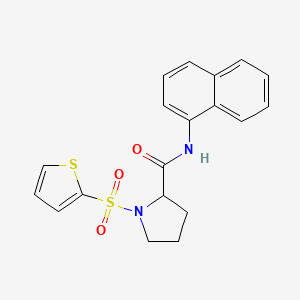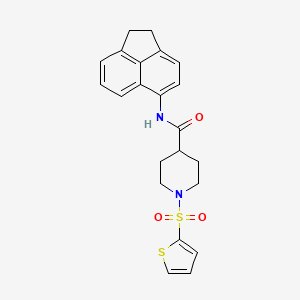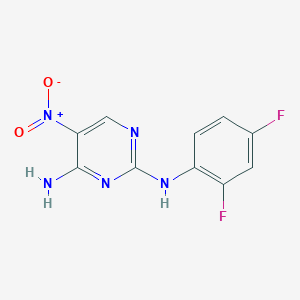
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide (NPSP) is an organic compound with a wide range of applications in scientific research. NPSP is a member of the pyrrolidine family, which is a group of cyclic amines with a five-membered ring structure. NPSP is a versatile compound that has been used in a variety of applications, including drug design, peptide synthesis, and biocatalysis.
Scientific Research Applications
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been used in a variety of scientific research applications, including drug design and peptide synthesis. N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been used as a scaffold for the design of novel peptides, which can be used to study protein-protein interactions and drug-target interactions. N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has also been used in biocatalysis, as it is capable of forming covalent bonds with proteins and other biomolecules. Additionally, N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been used as a model compound to study the structure and function of proteins.
Mechanism of Action
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is capable of forming covalent bonds with proteins and other biomolecules. This is due to the presence of the thiophene-2-sulfonyl group, which acts as a nucleophile and can form covalent bonds with electron-rich sites on proteins and other biomolecules. Additionally, N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can form hydrogen bonds with proteins, which can alter their structure and function.
Biochemical and Physiological Effects
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been shown to have a variety of effects on biochemical and physiological processes. N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been shown to inhibit the activity of enzymes, such as proteases, and to modulate the activity of receptors, such as G-protein coupled receptors. Additionally, N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been shown to modulate the activity of transcription factors and to alter the expression of genes.
Advantages and Limitations for Lab Experiments
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has several advantages for use in lab experiments. N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a stable compound that is easy to synthesize and purify. Additionally, N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a versatile compound that can be used in a variety of applications, including drug design, peptide synthesis, and biocatalysis. However, N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide also has some limitations. N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is not very soluble in water and has a low solubility in organic solvents. Additionally, N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can be toxic if ingested or inhaled.
Future Directions
There are several potential future directions for the use of N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide. N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide could be used to develop novel peptides and drugs for the treatment of diseases. Additionally, N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide could be used to study the structure and function of proteins, as well as to study protein-protein interactions and drug-target interactions. N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide could also be used as a model compound to study the effects of drugs on biochemical and physiological processes. Finally, N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide could be used as a tool for gene expression studies, as it has been shown to modulate the activity of transcription factors.
Synthesis Methods
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can be synthesized using a variety of methods, including the reductive amination of a thiophene-2-sulfonyl chloride with a naphthalen-1-yl amine. This method involves the reaction of the thiophene-2-sulfonyl chloride with the naphthalen-1-yl amine in the presence of a reducing agent, such as sodium cyanoborohydride. The reaction produces a N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide intermediate, which can then be purified by column chromatography.
properties
IUPAC Name |
N-naphthalen-1-yl-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-19(20-16-9-3-7-14-6-1-2-8-15(14)16)17-10-4-12-21(17)26(23,24)18-11-5-13-25-18/h1-3,5-9,11,13,17H,4,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINWWKUVHDHVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-1-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethyl)-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one](/img/structure/B6494658.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6494663.png)
![6-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B6494664.png)

![1-(3,4-difluorobenzoyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}azetidine-3-carboxamide](/img/structure/B6494686.png)


![1-(3,4-difluorobenzoyl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide](/img/structure/B6494701.png)

![5-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B6494710.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6494717.png)
![4-{5-[4-(2-methoxyphenyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine](/img/structure/B6494725.png)
![1-(furan-2-carbonyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine](/img/structure/B6494731.png)
![2-(ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide](/img/structure/B6494768.png)